2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
Description
Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3OS/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVYMQHZJMCPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Attachment of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the imidazole ring with a thiophen-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the fluorophenyl group, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives, tetrahydro derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below summarizes key structural differences and properties of analogous compounds:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group enhances stability through electron-withdrawing effects, while methoxy or methyl groups (e.g., in ) introduce electron-donating properties, altering reactivity and solubility.
- Thiophene vs. Phenyl : Thiophene-containing derivatives (e.g., ) exhibit distinct π-π stacking and charge-transfer interactions compared to phenyl analogs, influencing crystal packing and bioavailability .
- Discontinued Compounds : Derivatives like were discontinued, possibly due to synthesis challenges or inferior pharmacokinetic profiles, highlighting the importance of substituent selection .
Biological Activity
The compound 2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one , also known by its CAS number 512190-96-4 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and findings from recent research.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazole Ring : This is achieved through the condensation of an appropriate aldehyde with an amine and a nitrile under acidic or basic conditions.
- Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction is employed, where a fluorobenzene derivative reacts with a nucleophile.
- Attachment of the Thiophen-2-ylmethyl Group : This involves alkylation of the imidazole ring with a thiophen-2-ylmethyl halide under basic conditions.
Major Products
The synthesis can yield various derivatives through oxidation, reduction, and substitution reactions, which can lead to sulfoxides, sulfones, and other substituted imidazole derivatives.
The biological activity of this compound primarily involves its interactions with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. However, detailed studies are necessary to fully elucidate these mechanisms.
Therapeutic Applications
Research indicates that this compound has potential applications in:
- Neurological Disorders : Its structural characteristics suggest it may interact with GABA-A receptors, which are critical in treating conditions like anxiety and epilepsy .
- Cancer Treatment : Preliminary studies suggest that it may exhibit anti-cancer properties by targeting specific pathways involved in tumor growth and proliferation.
Case Studies and Research Findings
Recent studies have explored the compound's efficacy in various biological contexts:
- GABA-A Receptor Modulation : A study highlighted the potential of related compounds as positive allosteric modulators (PAMs) for GABA-A receptors, indicating that modifications similar to those present in this compound could enhance metabolic stability and reduce hepatotoxicity compared to existing drugs like alpidem .
- Metabolic Stability : In vitro studies using human liver microsomes demonstrated that certain derivatives maintained higher metabolic stability than traditional compounds, showing promise for reduced side effects and improved therapeutic profiles .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar molecules:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-5-(phenyl)-4,5-dihydro-1H-imidazol-4-one | Lacks fluorine and thiophen group | Limited therapeutic applications |
| 2-amino-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one | Contains chlorine instead of fluorine | Different receptor interaction profile |
| 2-amino-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one | Lacks thiophen group | Reduced biological activity compared to target compound |
The presence of both the fluorophenyl and thiophen groups in this compound contributes to its unique chemical properties and potential therapeutic applications.
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield and purity of 2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one?
Methodological Answer: Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction kinetics and solubility of intermediates .
- pH and temperature control : Maintain pH 7–8 and temperatures between 60–80°C to minimize side reactions (e.g., hydrolysis of the imidazole ring) .
- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the compound in >85% purity .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Methodological Answer:
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme inhibition assays : Target kinases or proteases due to the imidazolone scaffold’s affinity for ATP-binding pockets .
- Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Meta-analysis : Aggregate data from PubMed, Scopus, and Web of Science using keywords like “imidazol-4-one derivatives” and “fluorophenyl-thiophene bioactivity” .
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media) to eliminate variability .
- Structural analogs : Compare activity trends with derivatives (e.g., 4,5-diphenylimidazoles) to identify substituent-specific effects .
Q. What advanced techniques are recommended for studying the compound’s supramolecular interactions?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between the imidazolone and thiophene rings (target R factor <0.08) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and reactive sites .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature applications) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Substituent variation : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-fluorophenyl position to enhance kinase inhibition .
- Thiophene modifications : Replace the methyl group with carboxyl or amide moieties to modulate solubility and binding .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values from cytotoxicity data .
Q. What experimental strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow chemistry : Implement continuous reactors to maintain precise temperature/pH control and reduce batch variability .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability and ease of solvent removal .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
Methodological Answer:
- Docking validation : Re-dock the compound into target proteins (e.g., COX-2, EGFR) using Glide SP/XP modes with explicit water molecules .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability (RMSD <2.0 Å indicates robust binding) .
- Experimental controls : Include positive controls (e.g., imatinib for kinase assays) to benchmark activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
